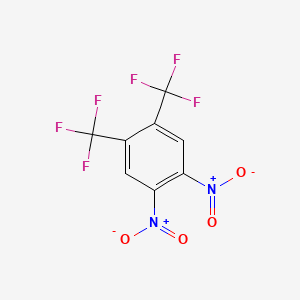
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is a highly specialized organic compound characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene typically involves a multi-step process starting from benzene derivatives. The key steps include nitration and trifluoromethylation reactions. For instance, one common method involves the nitration of 1,2-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1,2-Diamino-4,5-bis(trifluoromethyl)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学研究应用
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. Additionally, the trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
相似化合物的比较
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is unique due to the combination of nitro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
30454-91-2 |
|---|---|
分子式 |
C8H2F6N2O4 |
分子量 |
304.10 g/mol |
IUPAC 名称 |
1,2-dinitro-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6N2O4/c9-7(10,11)3-1-5(15(17)18)6(16(19)20)2-4(3)8(12,13)14/h1-2H |
InChI 键 |
QDSXOVPKNZEPPV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


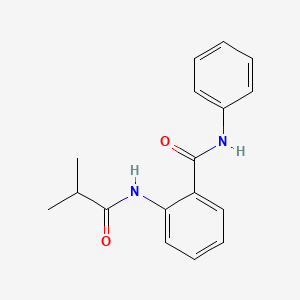
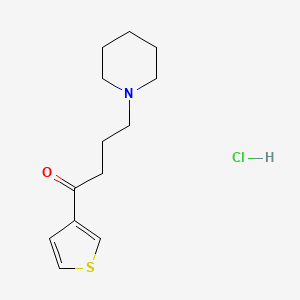
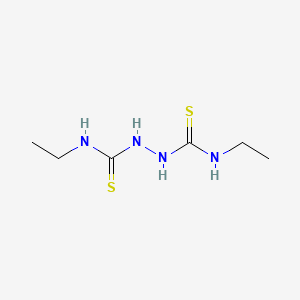

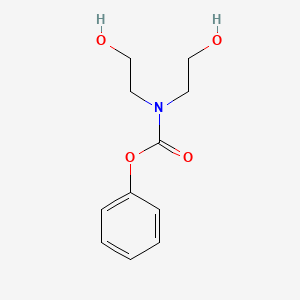
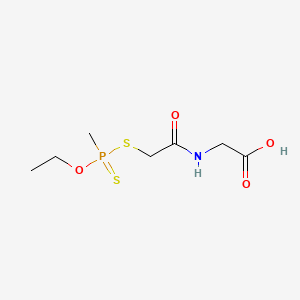

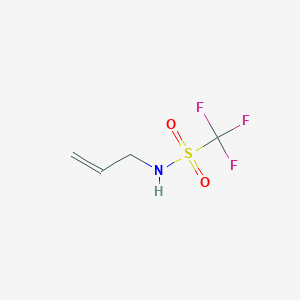
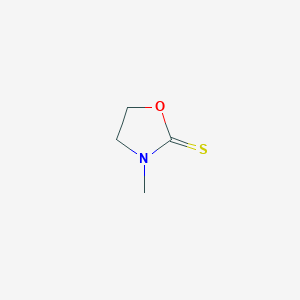
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)

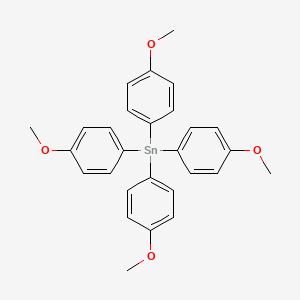
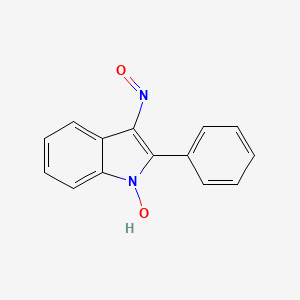
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
